molecular formula C13H15N3O3S B2760356 3,4-diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide CAS No. 380344-09-2

3,4-diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide

Cat. No. B2760356
CAS RN: 380344-09-2
M. Wt: 293.34
InChI Key: VLJRZEZDHGBSPU-UHFFFAOYSA-N
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Description

“3,4-diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C13H15N3O3S . It has a molecular weight of 293.35 . This compound is typically found in a powder form .


Molecular Structure Analysis

The molecular structure of “3,4-diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide” can be represented by the InChI code: 1S/C13H15N3O3S/c1-19-10-4-2-9(3-5-10)16-20(17,18)11-6-7-12(14)13(15)8-11/h2-8,16H,14-15H2,1H3 .


Physical And Chemical Properties Analysis

The compound “3,4-diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide” is a powder . It has a molecular weight of 293.35 . The InChI code representing its molecular structure is 1S/C13H15N3O3S/c1-19-10-4-2-9(3-5-10)16-20(17,18)11-6-7-12(14)13(15)8-11/h2-8,16H,14-15H2,1H3 .

Scientific Research Applications

Coordination Chemistry and Metal Complexes

Research has focused on synthesizing and characterizing different compounds and metal complexes involving similar sulfonamide structures. For instance, Bermejo et al. (2000) synthesized compounds by reacting 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to the formation of complexes after interaction with nickel. This study highlighted the potential of these compounds in coordination chemistry and their interactions with metal centres (Bermejo et al., 2000). Similarly, Sousa et al. (2001) explored the structural characterisation of metal complexes containing similar sulfonamide structures, emphasizing the versatility of these compounds in forming complexes with metals like Co, Cu, and Zn (Sousa et al., 2001).

Catalysis

The catalytic applications of compounds with sulfonamide groups have been explored, such as in the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates by Safaei-Ghomi et al. (2017). This study demonstrated the use of 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 nanoparticles as an efficient catalyst for synthesizing a wide range of products with excellent yields, highlighting the compound's role in enhancing catalytic reactions (Safaei-Ghomi et al., 2017).

Material Science

The synthesis and characterization of novel compounds involving sulfonamide structures have implications in material science, especially in the development of new materials with potential applications in various industries. For example, Siddiqui et al. (2010) synthesized o-[(Phenyl/p-methoxyphenyl)carbamoyl]benzene sulfonamides, which were characterized to understand their crystal structures better, potentially contributing to material science through new material development (Siddiqui et al., 2010).

Safety and Hazards

The compound “3,4-diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide” has several safety and hazard statements associated with it. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,4-diamino-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-19-10-4-2-9(3-5-10)16-20(17,18)11-6-7-12(14)13(15)8-11/h2-8,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJRZEZDHGBSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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